molecular formula C7H9ClN4 B1432207 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride CAS No. 1609406-44-1

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride

Cat. No.: B1432207
CAS No.: 1609406-44-1
M. Wt: 184.62 g/mol
InChI Key: UKVWZCXHNZGLAN-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H8N4·HCl.

Mechanism of Action

This compound has been described as an HBV CpAM, which can effectively inhibit a wide range of nucleoside-resistant hepatitis B virus mutants . Further details about its mechanism of action are not available in the search results.

Preparation Methods

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as hydrazine derivatives and nitriles, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride has several scientific research applications:

Comparison with Similar Compounds

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and its ability to act as a core protein allosteric modulator, making it a promising candidate for antiviral research .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-4-6-3-7-5-9-1-2-11(7)10-6;/h3,9H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVWZCXHNZGLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C#N)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride

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